5,17-Docosadiyne

Übersicht

Beschreibung

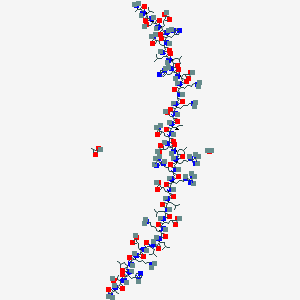

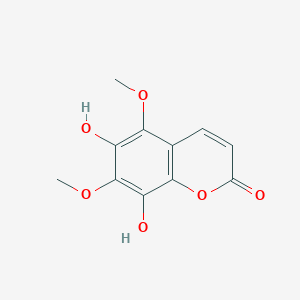

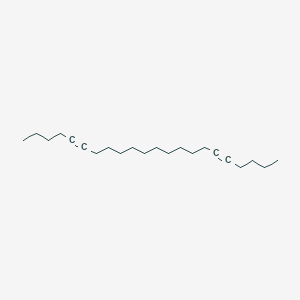

5,17-Docosadiyne is a chemical compound with the molecular formula C22H38 . It contains a total of 59 bonds, including 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .

Synthesis Analysis

Modified copper catalysts have been developed that provide a high rate of 5,17-docosadiyne hydrogenation with a 100% yield of cis,cis-5,17-docosadiene .Molecular Structure Analysis

The molecular structure of 5,17-Docosadiyne consists of 59 bonds in total. This includes 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .Physical And Chemical Properties Analysis

The average mass of 5,17-Docosadiyne is 302.537 Da, and its monoisotopic mass is 302.297363 Da .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-Inflammatory Properties : DHA derivatives such as docosatrienes and resolvins have potent protective roles in the brain, reducing inflammation and neuronal damage in conditions like stroke and neuroinflammation (Marcheselli et al., 2003), (Orr et al., 2013).

Role in Asthma and Allergic Reactions : Protectin D1, derived from DHA, has been found to dampen airway inflammation and hyperresponsiveness in asthma, highlighting its potential therapeutic application in respiratory diseases (Levy et al., 2007).

Cancer Treatment and Neuroblastoma : DHA and its metabolites demonstrate cytotoxic effects on neural tumors, suggesting a potential role in cancer therapy, particularly for neuroblastoma (Gleissman et al., 2010).

Thermal Energy Storage Applications : Microencapsulated docosane, another compound related to docosadiyne, shows potential in thermal energy storage, which could be beneficial for solar space heating applications (Alkan et al., 2009).

Inflammatory Bowel Disease Treatment : Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid have been found to alleviate experimental colitis, suggesting their potential use in treating inflammatory bowel diseases (Chiu et al., 2012).

Promotion of Neurogenesis : DHA has been shown to promote neurogenesis both in vitro and in vivo, which may have implications for modulating hippocampal function and treating neurological disorders (Kawakita et al., 2006).

Protection Against Liver Injury : DHA-derived lipid mediators have been identified to protect the liver from necroinflammatory injury, making them potential therapeutic agents for liver diseases (González-Périz et al., 2006).

Liposome Formation for Drug Delivery : Liposomes from α,ω-dipolar amphiphiles with a polymerizable diyne moiety in the hydrophobic chain, such as docosadiynes, have been synthesized for potential applications in drug delivery systems (Bader & Ringsdorf, 1982).

Eigenschaften

IUPAC Name |

docosa-5,17-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOKCANDFQDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573320 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,17-Docosadiyne | |

CAS RN |

168298-58-6 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

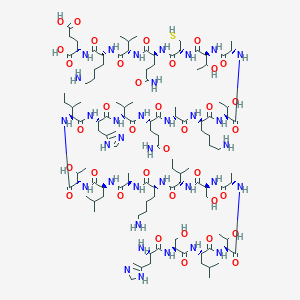

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)